molecular formula C24H30Cl2NP B12098529 (6-Aminohexyl)triphenylphosphonium chloride hydrochloride

(6-Aminohexyl)triphenylphosphonium chloride hydrochloride

Cat. No.: B12098529
M. Wt: 434.4 g/mol
InChI Key: DHNKJTTXTBKIJU-UHFFFAOYSA-M
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Description

(6-Aminohexyl)triphenylphosphonium chloride hydrochloride is a chemical compound with the molecular formula C24H30Cl2NP. It is known for its role as a mitochondria-targeting probe, often used in biochemical and biomedical research. The compound is characterized by the presence of a triphenylphosphonium group, which facilitates its accumulation in the mitochondria due to the membrane potential across the mitochondrial membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminohexyl)triphenylphosphonium chloride hydrochloride typically involves the reaction of triphenylphosphine with 6-bromohexylamine under specific conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Aminohexyl)triphenylphosphonium chloride hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(6-Aminohexyl)triphenylphosphonium chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a probe for studying chemical reactions.

    Biology: Employed in the study of mitochondrial function and dynamics. It helps in tracking and imaging mitochondria in live cells.

    Medicine: Investigated for its potential in targeting drugs to mitochondria, which can be beneficial in treating mitochondrial diseases and cancer.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (6-Aminohexyl)triphenylphosphonium chloride hydrochloride involves its accumulation in the mitochondria due to the membrane potential. The triphenylphosphonium group is lipophilic and positively charged, allowing it to cross the mitochondrial membrane and accumulate within the mitochondria. This accumulation facilitates the delivery of the compound or any attached molecules to the mitochondria, making it a valuable tool for mitochondrial research .

Comparison with Similar Compounds

Similar Compounds

  • (6-Aminohexyl)triphenylphosphonium bromide hydrobromide
  • (4-Carboxybutyl)triphenylphosphonium bromide
  • (3-Carboxypropyl)triphenylphosphonium bromide
  • (4-Bromobutyl)triphenylphosphonium bromide
  • (3-Bromopropyl)triphenylphosphonium bromide

Uniqueness

(6-Aminohexyl)triphenylphosphonium chloride hydrochloride is unique due to its specific structure, which allows for efficient targeting and accumulation in the mitochondria. This property makes it particularly useful in mitochondrial research and drug delivery applications .

Properties

Molecular Formula

C24H30Cl2NP

Molecular Weight

434.4 g/mol

IUPAC Name

6-aminohexyl(triphenyl)phosphanium;chloride;hydrochloride

InChI

InChI=1S/C24H29NP.2ClH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;;/h3-11,14-19H,1-2,12-13,20-21,25H2;2*1H/q+1;;/p-1

InChI Key

DHNKJTTXTBKIJU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCN)(C2=CC=CC=C2)C3=CC=CC=C3.Cl.[Cl-]

Origin of Product

United States

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